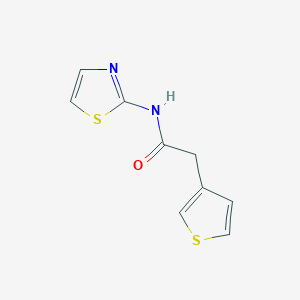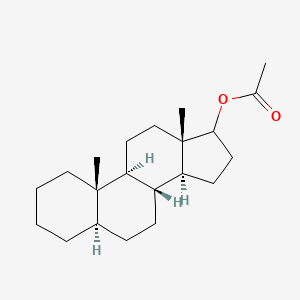![molecular formula C12H23N3O2 B13405831 N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide is a compound with significant importance in the field of organic chemistry. It is an intermediate in the synthesis of N8-Acetylspermidine Dihydrochloride, which is an analog of Spermidine, a biogenic polyamine essential for both normal and neoplastic tissue growth . This compound is also recognized as a premium Active Pharmaceutical Ingredient (API) for research purposes .
Métodos De Preparación
The synthesis of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves several steps. One common method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrimidine ring . The reaction conditions typically involve mild temperatures and the use of catalytic amounts of iron (III) chloride in water, which allows for the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .
Análisis De Reacciones Químicas
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, carboxylic acids, and sulfonic acid anhydride activators . The major products formed from these reactions include N-acylpyrroles and N-sulfonylpyrroles, which have distinct reactivity and applications in organic synthesis .
Aplicaciones Científicas De Investigación
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various polyamines and pyrroles . In biology and medicine, it is utilized in the study of tissue growth and development, as well as in the development of new pharmaceutical compounds . In the industry, it serves as a valuable component in the production of active pharmaceutical ingredients and other chemical products .
Mecanismo De Acción
The mechanism of action of N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide involves its interaction with molecular targets and pathways related to polyamine metabolism. It acts as an analog of Spermidine, influencing various cellular processes such as DNA stabilization, protein synthesis, and cell proliferation . The compound’s effects are mediated through its binding to specific enzymes and receptors involved in polyamine biosynthesis and regulation .
Comparación Con Compuestos Similares
N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide can be compared with other similar compounds such as N8-Acetylspermidine Dihydrochloride and Spermidine . While all these compounds share a common role in polyamine metabolism, this compound is unique due to its specific structural features and reactivity. Other similar compounds include N-acylpyrroles and N-sulfonylpyrroles, which have distinct applications in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C12H23N3O2 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
N-[4-(3-acetyl-1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-11(16)13-6-3-4-7-14-8-5-9-15(10-14)12(2)17/h3-10H2,1-2H3,(H,13,16) |
Clave InChI |
PCSOYEFKNCQDCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCCN1CCCN(C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)

![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)




![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)

